molecular formula C19H23ClN2 B5729948 1-(4-chlorophenyl)-4-(4-ethylbenzyl)piperazine

1-(4-chlorophenyl)-4-(4-ethylbenzyl)piperazine

Cat. No. B5729948
M. Wt: 314.9 g/mol
InChI Key: MOXJDAUAUXBGKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-4-(4-ethylbenzyl)piperazine, also known as 4-CEC, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used in scientific research for various purposes.

Mechanism of Action

The exact mechanism of action of 1-(4-chlorophenyl)-4-(4-ethylbenzyl)piperazine is not fully understood. However, it is believed to act as a serotonin and dopamine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of 1-(4-chlorophenyl)-4-(4-ethylbenzyl)piperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorophenyl)-4-(4-ethylbenzyl)piperazine are similar to those of other psychoactive substances. It has been shown to produce feelings of euphoria, increased energy, and altered perception. It can also cause adverse effects such as anxiety, paranoia, and hallucinations.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-chlorophenyl)-4-(4-ethylbenzyl)piperazine in lab experiments is its availability and relatively low cost compared to other psychoactive substances. However, one limitation is its potential for abuse and addiction, which may limit its use in certain research settings.

Future Directions

There are several future directions for research on 1-(4-chlorophenyl)-4-(4-ethylbenzyl)piperazine. One area of interest is its potential therapeutic uses, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of interest is the development of new psychoactive substances that have similar effects to 1-(4-chlorophenyl)-4-(4-ethylbenzyl)piperazine but with fewer adverse effects. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-chlorophenyl)-4-(4-ethylbenzyl)piperazine and its effects on the brain and behavior.

Synthesis Methods

The synthesis of 1-(4-chlorophenyl)-4-(4-ethylbenzyl)piperazine involves the reaction of 4-chlorobenzyl chloride with 4-ethylpiperazine in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-(4-chlorophenyl)-4-(4-ethylpiperazin-1-yl)butan-1-ol, which is then reduced to 1-(4-chlorophenyl)-4-(4-ethylbenzyl)piperazine using a reducing agent such as lithium aluminum hydride.

Scientific Research Applications

1-(4-chlorophenyl)-4-(4-ethylbenzyl)piperazine has been used in scientific research for various purposes including studying the effects of psychoactive substances on the brain and behavior. It has also been used in studies investigating the potential therapeutic uses of piperazine derivatives.

properties

IUPAC Name

1-(4-chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2/c1-2-16-3-5-17(6-4-16)15-21-11-13-22(14-12-21)19-9-7-18(20)8-10-19/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXJDAUAUXBGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-4-[(4-ethylphenyl)methyl]piperazine

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